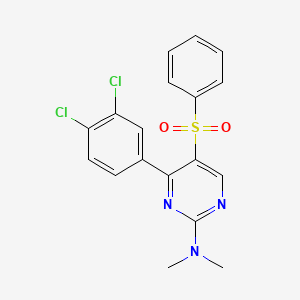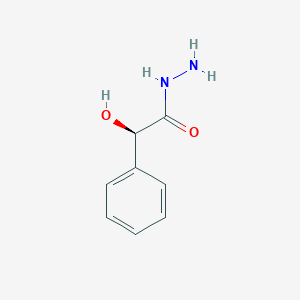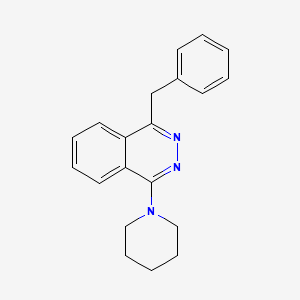![molecular formula C24H32N4O5S B2749673 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2749673.png)
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-OH is a functionalized ligand of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This compound is widely used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
VH032-OH, also known as (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide or VH 032, phenol, is a derivative of the von Hippel-Lindau (VHL) ligand . The primary target of VH032-OH is the VHL protein, which serves as the substrate recognition subunit of the multi-subunit Cullin-2 RING E3 ubiquitin ligase (CRL2 VHL) .
Mode of Action
VH032-OH interacts with its target, the VHL protein, by binding to it . This compound is commonly used as a precursor to a Proteolysis Targeting Chimera (PROTAC) that hijacks VHL as the E3 ubiquitin ligase component .
Biochemical Pathways
The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system . It recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Result of Action
The binding of VH032-OH to VHL leads to the recruitment of the ubiquitin-proteasome system, resulting in the ubiquitination and degradation of target proteins . This process can be used to selectively degrade disease-related proteins .
Action Environment
The design and optimization of protacs, which vh032-oh is used to create, often consider factors such as the cellular environment and stability of the compound .
Biochemical Analysis
Biochemical Properties
VH032-OH plays a significant role in biochemical reactions as it is a ligand for the von Hippel-Lindau (VHL) E3 ligase . The VHL E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Cellular Effects
The cellular effects of VH032-OH are primarily related to its role as a VHL ligand. It has been reported that VH032-OH can increase the intracellular level of VHL . This occurs via protein stabilization of VHL isoforms and not via changes in transcript levels . Increased VHL levels upon VH298 treatment resulted in turn to reduced levels of HIF-1α protein .
Molecular Mechanism
The molecular mechanism of VH032-OH is closely tied to its function as a VHL ligand. The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VH032-OH, as a VHL ligand, can be connected to the ligand for protein by a linker to form PROTACs .
Metabolic Pathways
As a VHL ligand, it is likely involved in the ubiquitin-proteasome pathway
Transport and Distribution
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system .
Subcellular Localization
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system , which could potentially influence its localization within the cell.
Preparation Methods
The synthesis of VH032-OH involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route includes the use of N-Boc-L-4-hydroxyproline as a starting material. The key steps involve:
- Protection of the hydroxy group.
- Coupling with a benzylic amine.
- Arylation of the 4-methylthiazole ring using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr.
- Deprotection of the amine and hydroxy groups .
Industrial production methods for VH032-OH are not widely documented, but the synthesis generally follows similar steps with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
VH032-OH undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Scientific Research Applications
VH032-OH is extensively used in scientific research, particularly in the development of PROTACs. These applications include:
Chemistry: Used as a building block for synthesizing PROTACs that target specific proteins for degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
VH032-OH is compared with other VHL ligands such as VH032, VH101, and VH298. These compounds share similar structures but differ in their binding affinities and functional groups. VH032-OH is unique due to its terminal hydroxy group, which allows for rapid conjugation with various linkers, making it a versatile building block for PROTAC development .
Similar compounds include:
- VH032
- VH101
- VH298
These compounds are used in similar applications but may have different properties and efficiencies in targeting specific proteins .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVZPHLQIBKHX-LVCYWYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)
![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)
![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2749599.png)
![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)
![4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile](/img/structure/B2749607.png)

![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)
